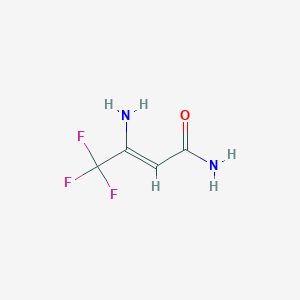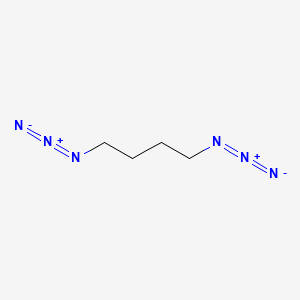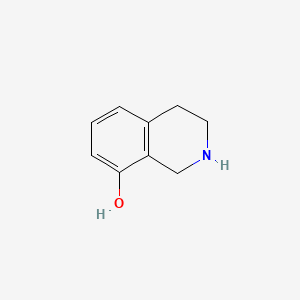![molecular formula C26H37NO6 B1339721 2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B1339721.png)
2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
概要
準備方法
化学反応の分析
グリコデオキシコール酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、さまざまな酸化生成物の形成につながります。
還元: 還元反応により、グリコデオキシコール酸を他の胆汁酸誘導体に転換できます。
置換: この化合物は、官能基が他の基に置き換えられる置換反応を起こすことができ、新しい化合物の形成につながります。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究における用途
グリコデオキシコール酸は、いくつかの科学研究用途があります。
化学: さまざまな化学反応や胆汁酸を含む研究で試薬として使用されます。
生物学: この化合物は、胆汁酸代謝とその生物系への影響に関する研究で使用されます。
科学的研究の応用
Glycodehydrocholic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving bile acids.
Biology: The compound is employed in studies related to bile acid metabolism and its effects on biological systems.
Medicine: Glycodehydrocholic acid is used in the diagnosis of certain diseases, including cancer.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
作用機序
グリコデオキシコール酸の作用機序は、胆汁酸抱合体としての役割に関与しています。 消化器系での吸収のために脂肪を可溶化する洗剤として機能します . この化合物は、胆汁酸代謝に関与する特定の分子標的および経路と相互作用し、脂肪の吸収と代謝を促進します .
類似の化合物との比較
グリコデオキシコール酸は、グリココール酸やグリコケノデオキシコール酸などの他の胆汁酸抱合体に似ています . それは、その特定の構造と、グリシンが抱合アミノ酸として存在することにおいてユニークです。 このユニークさは、他の胆汁酸抱合体と比較して、独自の特性と用途を与えます .
類似の化合物
- グリココール酸
- グリコケノデオキシコール酸
- グリチルリチン酸
類似化合物との比較
Glycodehydrocholic acid is similar to other bile acid conjugates such as glycocholic acid and glycochenodeoxycholic acid . it is unique in its specific structure and the presence of glycine as the conjugating amino acid. This uniqueness gives it distinct properties and applications compared to other bile acid conjugates .
Similar Compounds
- Glycocholic acid
- Glycochenodeoxycholic acid
- Glycyrrhizic acid
特性
IUPAC Name |
2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-15,17-19,24H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,17-,18+,19+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPYMJNWJWJTAF-HHELISEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Glycodehydrocholic acid metabolized in different species?
A1: Research indicates that Glycodehydrocholic acid (GDCA) undergoes extensive reductive metabolism in both dogs and rats [, ]. This metabolic pathway appears similar to the one observed for Deoxycholic acid in humans []. Interestingly, in vivo studies contradict previous findings from isolated, perfused rat livers, where GDCA metabolism was not observed []. This highlights the importance of considering whole-body systems when studying drug metabolism.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)





![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)




